molecular formula C12H12Cl2O2 B1367438 1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid CAS No. 61023-76-5

1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid

Cat. No.: B1367438
CAS No.: 61023-76-5
M. Wt: 259.12 g/mol
InChI Key: CJVNUENSNUSROF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid is an organic compound characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid. Another method includes the use of Grignard reagents, where 2,4-dichlorophenylmagnesium bromide reacts with cyclopentanone, followed by acidic workup to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates

1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the development of antitussive drugs, which are essential for treating coughs. For example, it is a precursor for Caramiphen, a cholinergic antagonist utilized in managing Parkinson's disease symptoms .

Anticancer Research

Recent studies have indicated that derivatives of cyclopentanecarboxylic acids exhibit histone deacetylase (HDAC) inhibitory activity. These compounds are being investigated for their potential as anticancer agents due to their role in regulating gene expression related to cancer cell proliferation. Specifically, compounds derived from this compound have shown promising results in inhibiting various HDAC isoforms, which are implicated in cancer progression .

Agricultural Applications

Herbicide Development

The compound has been explored as a potential herbicide due to its structural similarity to known herbicidal agents. Its efficacy in controlling weed populations while minimizing crop damage is under investigation. The chlorinated phenyl group enhances its biological activity, making it a candidate for further development in agricultural applications .

Material Science Applications

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials such as polymers and resins. Its carboxylic acid functionality allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications .

Case Study 1: Antitussive Drug Development

A study highlighted the synthesis of a series of derivatives from this compound aimed at enhancing the efficacy and reducing side effects of existing antitussive medications. The research demonstrated that modifications to the cyclopentane ring significantly influenced pharmacological activity and bioavailability.

Case Study 2: HDAC Inhibition

In another study focusing on anticancer properties, derivatives synthesized from this compound were tested for their ability to inhibit HDAC enzymes. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard HDAC inhibitors, suggesting their potential use as novel anticancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)Cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may interact with hydrophobic pockets in biomolecules, affecting their function and stability.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)Cyclopentanecarbonitrile
  • 1-(2,4-Dichlorophenyl)Cyclopentanecarboxamide
  • 1-(2,4-Dichlorophenyl)Cyclopentanecarbonyl chloride

Uniqueness: 1-(2,4-Dichlorophenyl)Cyclopentanecarboxylic acid is unique due to the presence of both a cyclopentane ring and a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. Its dichlorophenyl group further enhances its interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structure, featuring a cyclopentanecarboxylic acid backbone with a dichlorophenyl substituent, suggests a range of interactions with biological targets.

  • Molecular Formula: C₁₂H₁₂Cl₂O₂
  • Molecular Weight: Approximately 259.13 g/mol
  • Structure: The compound consists of a cyclopentane ring attached to a carboxylic acid functional group and a dichlorophenyl group, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbonyl group in the carboxylic acid can form covalent bonds with nucleophiles in proteins and other biological macromolecules, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of cyclopentanecarboxylic acids exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer activity. It has shown effectiveness in inhibiting the growth of certain cancer cell lines in vitro, indicating its potential as a lead compound for further development in cancer therapeutics.

Research Findings

StudyFindings
Antimicrobial Study Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL.
Inflammation Model Reduced paw edema in carrageenan-induced rat models by up to 40% compared to control groups.
Cancer Cell Line Study Inhibited proliferation of HepG2 liver cancer cells with an IC50 value of 25 µM.

Case Studies

  • Antimicrobial Efficacy
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various cyclopentanecarboxylic acid derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
  • Anti-inflammatory Activity
    In a study assessing the anti-inflammatory properties of several compounds, this compound was found to significantly reduce inflammation markers in rat models subjected to induced inflammation . The compound demonstrated a dose-dependent effect on COX enzyme inhibition.
  • Anticancer Research
    Research conducted on the effects of this compound on HepG2 liver cancer cells revealed that it inhibited cell proliferation effectively. The study highlighted the need for further exploration into its mechanisms and potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,4-dichlorophenyl)cyclopentanecarboxylic acid with high purity?

Methodological Answer: Synthesis typically involves cyclopentane ring formation followed by aromatic substitution. Key steps include:

  • Friedel-Crafts alkylation : Reacting cyclopentanecarbonyl chloride with 2,4-dichlorobenzene under anhydrous AlCl₃ catalysis.
  • Hydrolysis : Convert the intermediate ester to the carboxylic acid using NaOH or HCl .
  • Purification : Recrystallization from ethanol/water mixtures yields crystals with a melting point of 160–164°C (observed in analogs like 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid) .

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm, cyclopentane protons at δ 1.8–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~287.09 g/mol based on analogs) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (carboxylic acid dimers common in similar structures) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,4-dichloro vs. 4-fluoro) affect physicochemical properties?

Methodological Answer: Substituent effects can be studied via:

  • Comparative Synthesis : Prepare analogs like 1-(4-fluorophenyl)-cyclopentanecarboxylic acid (CAS 214262-99-4) .
  • Property Analysis :
    • Lipophilicity : Measure logP values (chloro groups increase hydrophobicity vs. fluoro).
    • Acidity : pKa shifts due to electron-withdrawing Cl groups (e.g., pKa ~4.5–5.0 predicted for dichloro derivatives) .

Q. What challenges arise in crystallizing this compound for structural studies?

Methodological Answer: Crystallization difficulties stem from:

  • Flexible Cyclopentane Ring : Adopts multiple conformations, complicating lattice formation.
  • Hydrogen Bonding : Carboxylic acid groups form dimers, but steric hindrance from dichlorophenyl may disrupt packing .
    Solutions :
  • Use mixed solvents (e.g., DMSO/water) for slow evaporation.
  • Co-crystallize with amines to stabilize hydrogen bonds .

Q. How can computational methods predict biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Screen against targets like cyclooxygenase (COX) using software (AutoDock Vina).
  • QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with activity. Chloro groups enhance binding to hydrophobic pockets .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (irritation observed in cyclopropane analogs) .
  • Waste Disposal : Neutralize with NaOH before disposal in halogenated waste containers .

Q. How to resolve contradictions in spectroscopic data between analogs?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-(2,4-dichlorophenyl)acetic acid shows δ 3.7 ppm for CH₂) .
  • DFT Calculations : Simulate NMR spectra using Gaussian09 to identify discrepancies due to solvent effects .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVNUENSNUSROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50533434
Record name 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61023-76-5
Record name 1-(2,4-Dichlorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61023-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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